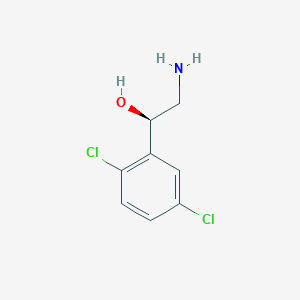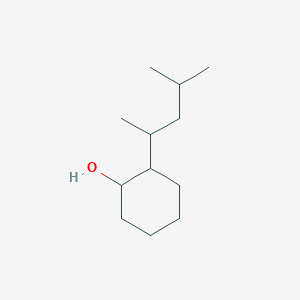
2-(4-Methylpentan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpentan-2-yl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a hydroxyl group and a 4-methylpentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpentan-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 4-methylpentan-2-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the desired alcohol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone precursor. This method ensures high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion rate .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpentan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(4-Methylpentan-2-yl)cyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylpentan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpentan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis-: Similar structure but with a double bond in the cyclohexane ring.
4-Isopropyl-1-methylcyclohex-2-enol: Contains an isopropyl group and a double bond.
p-Menth-2-en-1-ol: A menthol derivative with a similar cyclohexane ring structure.
Uniqueness
2-(4-Methylpentan-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H24O |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-(4-methylpentan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H24O/c1-9(2)8-10(3)11-6-4-5-7-12(11)13/h9-13H,4-8H2,1-3H3 |
InChI Key |
FGWKZWGTZBKZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13269303.png)
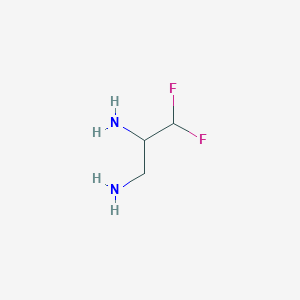
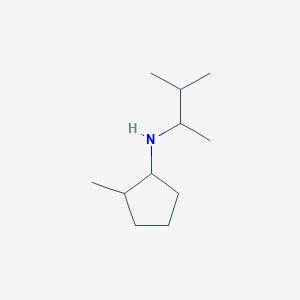
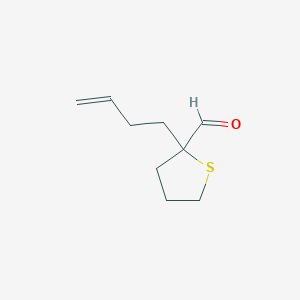
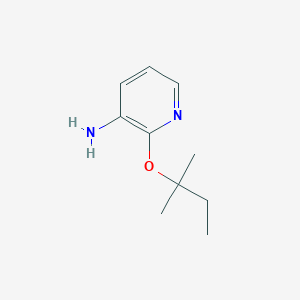
![tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13269324.png)
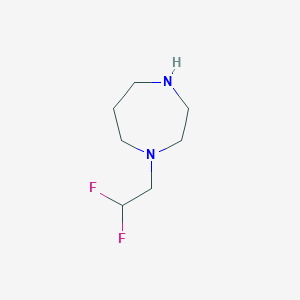

![3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13269330.png)
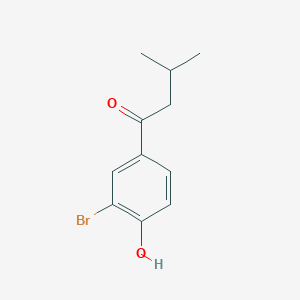
![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13269339.png)
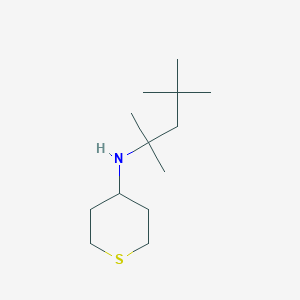
![2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13269372.png)
